molecular formula C11H10N2O4 B2683314 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 523990-83-2

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No. B2683314
M. Wt: 234.211
InChI Key: OHJOFBNVZGMMRO-UHFFFAOYSA-N
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Description

“3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C₁₁H₁₀N₂O₄ . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is complex, with multiple functional groups. The compound contains an ethyl group, two carbonyl groups, a tetrahydroquinazoline ring, and a carboxylic acid group . More detailed structural analysis would require advanced techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” include its molecular weight (234.21 g/mol) and its formula (C₁₁H₁₀N₂O₄) . More detailed property information would require specific experimental measurements.

Scientific Research Applications

Synthesis and Antibacterial Activities

Research on quinolone derivatives, including compounds structurally related to 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, has shown significant antibacterial activities. For instance, the synthesis of quinolones with heterocyclic substituents at the 7-position demonstrated enhanced in vitro potency against Gram-positive organisms compared to Gram-negative ones. This highlights the potential of such compounds in developing new antibacterial drugs (Cooper, Klock, Chu, & Fernandes, 1990).

Chemical Synthesis and Reactivity

Studies on the synthesis of tetrahydroquinoline derivatives from various precursors have contributed to the understanding of chemical reactivity and synthetic methodologies. For example, research involving the reaction of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with nitrobenzaldehydes to yield tetrahydroquinolinylidene derivatives has expanded the toolkit for synthesizing complex quinoline derivatives (Bombarda, Erba, Gelmi, & Pocar, 1992).

Biological Activity Exploration

Research into derivatives of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid has led to the discovery of compounds with promising oral antiallergy activities. For instance, the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate showed significant potency as an orally active antiallergy agent, highlighting the therapeutic potential of tetrahydroquinazoline derivatives (Althuis, Moore, & Hess, 1979).

Safety And Hazards

“3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear face protection .

properties

IUPAC Name

3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-13-9(14)7-4-3-6(10(15)16)5-8(7)12-11(13)17/h3-5H,2H2,1H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJOFBNVZGMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

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